Cas no 2580092-40-4 (rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)
![rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2580092-40-4x500.png)
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-27733832
- 2580092-40-4
- rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate
-
- インチ: 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)(H2,11,14,15)/t7-,8-/m1/s1
- InChIKey: RVFBQVGJXAZKMC-HTQZYQBOSA-N
- ほほえんだ: S(C[C@H]1CC[C@H]1NC(=O)OC(C)(C)C)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 264.11437830g/mol
- どういたいしつりょう: 264.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 107Ų
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733832-0.05g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 0.05g |
$1807.0 | 2025-03-19 | |
Enamine | EN300-27733832-10.0g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 10.0g |
$9252.0 | 2025-03-19 | |
Enamine | EN300-27733832-0.25g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 0.25g |
$1980.0 | 2025-03-19 | |
Enamine | EN300-27733832-1.0g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 1.0g |
$2152.0 | 2025-03-19 | |
Enamine | EN300-27733832-2.5g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 2.5g |
$4216.0 | 2025-03-19 | |
Enamine | EN300-27733832-0.1g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 0.1g |
$1893.0 | 2025-03-19 | |
Enamine | EN300-27733832-0.5g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 0.5g |
$2066.0 | 2025-03-19 | |
Enamine | EN300-27733832-5.0g |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate |
2580092-40-4 | 95.0% | 5.0g |
$6239.0 | 2025-03-19 |
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate 関連文献
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamateに関する追加情報
Professional Introduction to Rac-Tert-butyl N-[(1R,2S)-2-(Sulfamoylmethyl)cyclobutyl]Carbamate (CAS No. 2580092-40-4)
Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2580092-40-4, represents a novel class of molecules with potential applications in drug development and therapeutic interventions. Its unique structural features, particularly the presence of a cyclobutyl moiety and a sulfamoylmethyl group, contribute to its distinctive chemical and biological properties.
The synthesis of Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate involves a multi-step process that requires precise control over reaction conditions and stereochemistry. The cyclobutyl ring is a key structural element that influences the compound's interactions with biological targets. The stereochemistry at the 1R,2S positions further enhances its specificity, making it a promising candidate for targeted drug delivery systems.
In recent years, there has been growing interest in the development of carbamate-based compounds due to their versatility and efficacy in modulating biological pathways. Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate is no exception. Studies have demonstrated its potential in inhibiting certain enzymes and receptors that are implicated in various diseases, including inflammatory disorders and neurological conditions. The sulfamoylmethyl group, in particular, has been shown to enhance binding affinity and selectivity, which are critical factors in drug design.
The compound's pharmacokinetic properties have also been extensively studied. Research indicates that Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate exhibits favorable solubility and metabolic stability, which are essential for its clinical application. These properties ensure that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body, thereby minimizing side effects and maximizing therapeutic efficacy.
One of the most exciting aspects of this compound is its potential in combination therapy. The ability to synergize its effects with other drugs could lead to more effective treatment strategies for complex diseases. For instance, preclinical studies have suggested that Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate may enhance the efficacy of existing anti-inflammatory agents when used in conjunction with them. This synergy could be attributed to its ability to modulate multiple signaling pathways simultaneously.
The development of new drug candidates is often hindered by challenges such as low bioavailability and rapid metabolism. However, the unique structural features of Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate have helped overcome these obstacles. By optimizing its molecular structure, researchers have been able to improve its pharmacokinetic profile significantly. This optimization process involves careful consideration of factors such as molecular weight, lipophilicity, and charge distribution.
The role of computational chemistry in the design and development of this compound cannot be overstated. Advanced computational methods have enabled researchers to predict the biological activity of Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate with high accuracy before conducting expensive experimental trials. These methods include molecular docking simulations, quantum mechanical calculations, and machine learning algorithms. By leveraging these tools, scientists can accelerate the drug discovery process and identify promising candidates more efficiently.
Recent clinical trials have provided valuable insights into the therapeutic potential of Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate. While these trials are still ongoing, preliminary results have shown encouraging signs of efficacy in treating certain inflammatory conditions. The compound's ability to modulate inflammatory pathways without causing significant side effects makes it an attractive option for patients who suffer from chronic inflammation.
The future prospects for Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate are promising. Ongoing research aims to further refine its pharmacological properties and explore new therapeutic applications. Additionally, efforts are being made to develop novel formulations that could enhance its bioavailability and target specificity. These advancements could pave the way for more effective treatments for a wide range of diseases.
In conclusion, Rac-Tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate (CAS No. 2580092-40-4) is a highly innovative compound with significant potential in pharmaceutical applications. Its unique structural features and favorable pharmacokinetic properties make it a compelling candidate for further development. As research continues to uncover new therapeutic uses for this compound, it is likely to play an increasingly important role in modern medicine.
2580092-40-4 (rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate) 関連製品
- 2228877-65-2(methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate)
- 850934-98-4(1-(2,5-dimethoxyphenyl)-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-3-(thiophen-2-yl)methylthiourea)
- 866153-43-7(Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate)
- 1251923-38-2(2-amino-2-2-(trifluoromethyl)cyclopropylacetic acid)
- 2034268-08-9(3-({[2,3'-bipyridine]-4-yl}methyl)-1-[(4-chlorophenyl)methyl]urea)
- 894006-51-0(N-(2,4-dimethoxyphenyl)-2-({1-2-oxo-2-(pyrrolidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2320667-93-2((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone)
- 1340553-86-7(1-(4-methylcyclohexyl)azetidin-3-amine)
- 1698673-59-4(tert-butyl N-3-bromo-2-(2-methoxyethoxy)-2-methylpropyl-N-ethylcarbamate)
- 2228247-66-1(2-fluoro-6-1-(hydroxymethyl)cyclopropylphenol)




